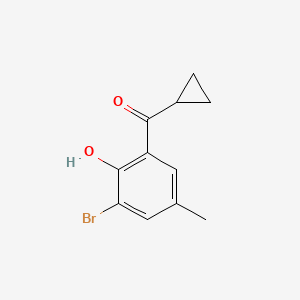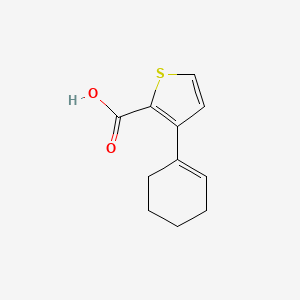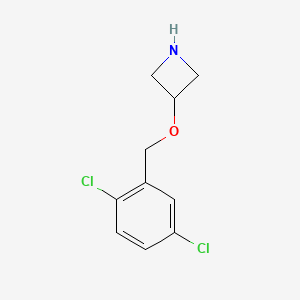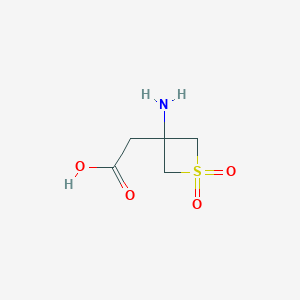
2-Bromo-6-cyclopropanecarbonyl-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-cyclopropanecarbonyl-4-methylphenol is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . This compound is known for its unique structure, which includes a bromine atom, a cyclopropane ring, and a phenol group. It is a versatile building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like acetonitrile . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of 2-Bromo-6-cyclopropanecarbonyl-4-methylphenol may involve continuous bromination processes to enhance yield and selectivity. For example, the bromination of p-cresol can be performed in a reactor with precise control over the addition of bromine and reaction temperature . This method minimizes side reactions and improves the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyclopropanecarbonyl-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
2-Bromo-6-cyclopropanecarbonyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyclopropanecarbonyl-4-methylphenol involves its interaction with specific molecular targets. The bromine atom and the cyclopropanecarbonyl group contribute to its reactivity and ability to form covalent bonds with target molecules. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar structure but lacks the cyclopropanecarbonyl group.
2-Bromo-4-methyl-6-nitrophenol: Contains a nitro group instead of the cyclopropanecarbonyl group.
Uniqueness
2-Bromo-6-cyclopropanecarbonyl-4-methylphenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct reactivity and properties compared to other brominated phenols. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(3-bromo-2-hydroxy-5-methylphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C11H11BrO2/c1-6-4-8(10(13)7-2-3-7)11(14)9(12)5-6/h4-5,7,14H,2-3H2,1H3 |
InChI Key |
SLFAQFWWHBUGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13313473.png)
![2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13313477.png)
![2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol](/img/structure/B13313483.png)


![2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B13313501.png)
![3-Bromobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B13313520.png)
![5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13313523.png)

![2-{[(3-Methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13313535.png)


![N-[1-(3-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13313545.png)
